2-Bromo-4,4-dimethylcyclohexanone
Description
Significance of α-Haloketones as Synthetic Intermediates in Organic Chemistry
α-Haloketones are a class of organic compounds characterized by a halogen atom attached to the carbon atom adjacent to a carbonyl group. wikipedia.org This structural arrangement, featuring two nearby electrophilic centers (the α-halocarbon and the carbonyl group), makes them highly reactive and valuable building blocks for creating more complex molecules. mdpi.com Their versatility in organic synthesis has been extensively demonstrated in scientific literature. mdpi.com
These compounds are crucial intermediates in the synthesis of a wide array of nitrogen-, sulfur-, and oxygen-containing heterocycles, some of which exhibit significant biological activity. mdpi.comnih.govresearchgate.net Furthermore, research has highlighted that α-bromo-, α-chloro-, and α-iodoketones are key precursors for important pharmacological compounds. mdpi.com The reactivity of α-haloketones is attributed to the inductive effect of the carbonyl group, which polarizes the carbon-halogen bond and increases the electron deficiency at the α-carbon, making it more susceptible to nucleophilic attack. nih.gov
The synthetic utility of α-haloketones extends to their use as alkylating agents and their role in various named reactions. wikipedia.org For instance, they are pivotal in the Favorskii rearrangement, where the abstraction of an acidic α-hydrogen by a base leads to a carbanion that subsequently displaces the halogen. wikipedia.org They also participate in crossed aldol (B89426) reactions with aldehydes to form halohydrins, which can then be converted into oxiranes. wikipedia.org
Historical Context of Research on Halogenated Cyclohexanones
The study of halogenated cyclohexanones is built upon the foundational discovery and understanding of cyclohexanone (B45756) itself. The parent compound, cyclohexanone, was first identified in 1888 by Edmund Drechsel. wikipedia.org His work involved the AC electrolysis of mildly acidic aqueous solutions of phenol (B47542), where he correctly proposed that phenol was first hydrogenated to cyclohexanol (B46403) and then oxidized to form what he named "hydrophenoketone". wikipedia.org
The synthesis of α-haloketones, in general, is most commonly achieved through the direct halogenation of their corresponding carbonyl counterparts. mdpi.com A straightforward method involves reacting enolizable ketones with an electrophilic halogen source, such as elemental bromine (Br₂), often under acidic conditions to facilitate the formation of the nucleophilic enol intermediate. mdpi.com Over the years, numerous direct halogenation methods have been developed. mdpi.com
Early research into the conformational analysis of brominated cyclohexanones, such as the study of 2-bromocyclohexanone (B1249149), laid the groundwork for understanding the stereochemistry and reactivity of these systems. These studies often used model compounds to deduce the conformational preferences and the influence of solvent on the equilibrium between different chair and boat forms. datapdf.com For instance, a process for preparing 2-hydroxy-cyclohexanone involves the bromination of cyclohexanone to form 2-bromo-cyclohexanone as an intermediate, a reaction that is exothermic and requires careful temperature and pH control. google.com
Overview of Academic Contributions to the Understanding of 2-Bromo-4,4-dimethylcyclohexanone
Academic research has provided significant insights into the specific properties and reactivity of this compound. This compound, with the molecular formula C₈H₁₃BrO, is a bromo ketone featuring a cyclohexane (B81311) ring with two methyl groups at the 4-position and a bromine atom at the 2-position. evitachem.com
A notable area of investigation has been its conformational analysis. Studies using dipole-moment methods have explored the conformations of 2-bromo derivatives of dimethyl-substituted cyclohexanones. datapdf.comacs.org Research has determined the interaction energy between the 2-bromo group and a methyl group in the 4-position, providing quantitative data on steric effects within the molecule. datapdf.com For example, the syn-axial methyl-bromine interaction energy was calculated to be 2.2 kcal/mole. datapdf.com
The synthesis of this compound typically involves the bromination of the parent ketone, 4,4-dimethylcyclohexanone (B1295358). evitachem.com Common methods employ reagents like bromine or phosphorus tribromide in a suitable solvent such as methylene (B1212753) dichloride. evitachem.com
The reactivity of related brominated dimethylcyclohexanones has also been a subject of study. For instance, the dehydrobromination of cis-2,6-Dibromo-4,4-dimethylcyclohexanone has been investigated. acs.org Furthermore, the Favorskii rearrangement of related compounds like 2-Bromo-6,6-dimethylcyclohexanone has been mechanistically explored, demonstrating the conversion to a cyclopentane (B165970) carboxylic acid derivative. vaia.comvaia.com
Physical and Chemical Properties of 2-Bromo-4,4-dimethylcyclohex-2-en-1-one
| Property | Value |
| Molecular Formula | C₈H₁₁BrO |
| Molecular Weight | 203.08 g/mol |
| IUPAC Name | 2-bromo-4,4-dimethylcyclohex-2-en-1-one |
| SMILES | CC1(CCC(=O)C(=C1)Br)C |
| InChI | InChI=1S/C8H11BrO/c1-8(2)4-3-7(10)6(9)5-8/h5H,3-4H2,1-2H3 |
| InChIKey | QDYCRKZICXTJQW-UHFFFAOYSA-N |
| Data sourced from PubChem. nih.gov |
Summary of Key Research Findings on Substituted 2-Bromocyclohexanones
| Research Area | Key Findings |
| Conformational Analysis | The conformations of 2-bromo derivatives of 4,4-dimethylcyclohexanone have been studied using the dipole-moment method. datapdf.comacs.org |
| Interaction Energy | The syn-axial interaction energy between a 2-bromo group and a methyl group in the 4-position is estimated to be 2.2 kcal/mole. datapdf.com |
| Synthesis | Synthesis is typically achieved by the bromination of 4,4-dimethylcyclohexanone using reagents like bromine or phosphorus tribromide. evitachem.com |
| Reactivity | Related compounds undergo reactions such as dehydrobromination and the Favorskii rearrangement. acs.orgvaia.com |
Structure
3D Structure
Properties
Molecular Formula |
C8H13BrO |
|---|---|
Molecular Weight |
205.09 g/mol |
IUPAC Name |
2-bromo-4,4-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C8H13BrO/c1-8(2)4-3-7(10)6(9)5-8/h6H,3-5H2,1-2H3 |
InChI Key |
RDUXIRQZBLFPOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(=O)C(C1)Br)C |
Origin of Product |
United States |
Conformational Analysis and Stereochemical Investigations of 2 Bromo 4,4 Dimethylcyclohexanone
Cyclohexanone (B45756) Chair Conformations of α-Brominated Derivatives
The cyclohexane (B81311) ring typically adopts a chair conformation to minimize angle and torsional strain, providing the most stable arrangement for the carbon framework. youtube.comyoutube.com In α-brominated cyclohexanones, the bromine atom is positioned on the carbon adjacent to the carbonyl group. This substitution introduces a key conformational question: will the bromine atom preferentially occupy an axial or an equatorial position?
For many monosubstituted cyclohexanes, the equatorial position is generally favored to avoid 1,3-diaxial interactions, which are a form of steric strain. pressbooks.publibretexts.org However, in the case of 2-halocyclohexanones, the situation is more complex. The axial conformation is often significantly stabilized, and in some cases, it is the predominant form. researchgate.netstackexchange.com For 2-bromocyclohexanone (B1249149) specifically, the axial conformer is the major one in nonpolar solvents like carbon tetrachloride (CCl4), with a population of about 80%. researchgate.net This preference for the axial position decreases in more polar solvents. For instance, in dimethyl sulfoxide (B87167) (DMSO-d6), the equatorial conformer becomes more populated (67%). researchgate.net This solvent-dependent equilibrium highlights the delicate balance of forces at play.
The preference for the axial conformation in α-halocyclohexanones is attributed to a combination of electronic and steric factors. Dipole-dipole interactions between the carbon-bromine (C-Br) and carbon-oxygen (C=O) bonds, as well as potential hyperconjugative interactions, are thought to stabilize the axial arrangement.
Influence of 4,4-Dimethyl Substitution on Ring Conformation
The introduction of two methyl groups at the C4 position, as in 2-Bromo-4,4-dimethylcyclohexanone, has a profound impact on the conformational equilibrium of the cyclohexane ring. The 4,4-dimethyl substitution effectively locks the ring in a specific chair conformation to avoid severe steric clashes.
In a typical chair flip, an axial substituent becomes equatorial and vice-versa. However, the presence of a bulky group, or in this case, two methyl groups, can make one chair conformation significantly more stable than the other. pressbooks.pub While 1,1-dimethylcyclohexane (B3273568) itself has two equivalent chair conformations, the additional presence of the bromine at C2 in this compound removes this equivalence. libretexts.org
The primary effect of the 4,4-dimethyl groups is to introduce significant 1,3-diaxial interactions if any of the substituents on the same side of the ring are in an axial position. In the context of this compound, the chair conformation will be heavily biased to place the bulky bromine atom in a position that minimizes these steric repulsions. Research on related compounds, such as 2-bromo derivatives of 4,4-dimethylcyclohexanone (B1295358), has been conducted to understand these conformational preferences. acs.orgdatapdf.com The syn-axial interaction energy between a 2-bromo substituent and a 4-methyl group has been estimated to be substantial, further influencing the conformational landscape. datapdf.com
Interplay of Steric and Dipole-Dipole Interactions in Conformational Stability
The conformational preference in this compound is ultimately determined by the interplay between steric and dipole-dipole interactions.
Steric Interactions: These are repulsive forces that arise when atoms are forced into close proximity. In this molecule, the primary steric considerations are the 1,3-diaxial interactions involving the bromine atom and the axial methyl group at C4, as well as interactions with the axial hydrogens. The size of the bromine atom contributes significantly to these steric clashes when it is in an axial position.
Dipole-Dipole Interactions: The C=O and C-Br bonds both possess significant dipole moments. The relative orientation of these dipoles in the axial and equatorial conformers leads to different electrostatic interactions. In the equatorial conformer of 2-bromocyclohexanone, the dipoles are roughly aligned, leading to repulsion. In the axial conformer, the dipoles are more favorably oriented, which contributes to its stability. stackexchange.com
Comparative Conformational Studies with Other α-Halocyclanones
To better understand the conformational behavior of this compound, it is instructive to compare it with other α-halocyclohexanones. The conformational preferences of 2-halocyclohexanones have been extensively studied, and a clear trend emerges as the halogen atom changes. researchgate.netrsc.org
The preference for the axial conformation generally increases with the size of the halogen atom in nonpolar solvents. stackexchange.com For instance, in CCl4, the axial conformer population is approximately 60% for 2-chlorocyclohexanone, 80% for 2-bromocyclohexanone, and 90% for 2-iodocyclohexanone. researchgate.net This trend is somewhat counterintuitive if only steric hindrance were considered, as the larger halogens would be expected to have a greater preference for the less hindered equatorial position.
This observation highlights the significance of electronic factors. The interaction between the C2 halogen and the carbonyl oxygen in the equatorial conformer is found to be strongly attractive for fluorine, less so for chlorine, nearly zero for bromine, and repulsive for iodine. researchgate.netrsc.org This suggests that the nature of the halogen atom significantly modulates the balance between steric and electronic effects.
The table below summarizes the percentage of the axial conformer for different 2-halocyclohexanones in various solvents, illustrating the influence of both the halogen and the solvent environment on the conformational equilibrium. stackexchange.com
| Halogen | Vapor | Liquid | CCl₄ | CHCl₃ | MeCN | DMSO |
| F | 64% | 52% | 28% | 13% | 22% | - |
| Cl | 86% | 62% | 66% | 24% | 15% | 13% |
| Br | 92% | 53% | 81% | 66% | 36% | 33% |
| I | 96% | 87% | 92% | 85% | 65% | 63% |
Data sourced from a study on the conformational analysis of 2-halocyclohexanones. stackexchange.com
These comparative studies provide a broader context for understanding the specific conformational behavior of this compound, where the intrinsic preferences of the α-bromo-ketone system are further modulated by the steric demands of the gem-dimethyl group.
Reactivity and Reaction Mechanisms of 2 Bromo 4,4 Dimethylcyclohexanone
Nucleophilic Substitution Reactions of the Bromine Atom
The bromine atom in 2-bromo-4,4-dimethylcyclohexanone is susceptible to substitution by nucleophiles. These reactions typically proceed via an S\N2 mechanism, which involves a backside attack by the nucleophile on the carbon atom bearing the bromine. chemistrysteps.comutexas.edu This results in an inversion of configuration at the reaction center. youtube.com
The stereospecificity of S\N2 reactions is a key feature; different stereoisomers of the reactant will yield different stereoisomers of the product. libretexts.org For an S\N2 reaction to occur, the nucleophile must approach the electrophilic carbon from the side opposite to the leaving group. chemistrysteps.comlibretexts.org This is due to the electronic structure of the electrophile, where the lowest unoccupied molecular orbital (LUMO) has a large lobe on the side opposite the leaving group. chemistrysteps.comlibretexts.org
An example of this is the reaction of (S)-2-bromopentane with acetate (B1210297) (CH₃CO₂⁻), which results in the formation of the (R)-acetate product, demonstrating the inversion of stereochemistry.
Table 1: Examples of Nucleophilic Substitution Reactions
| Reactant | Nucleophile | Product | Mechanism | Stereochemical Outcome |
|---|---|---|---|---|
| (S)-2-bromopentane | CH₃CO₂⁻ | (R)-2-acetoxypentane | S\N2 | Inversion of configuration |
Elimination Reactions (E1 and E2 Mechanisms)
Elimination reactions of this compound can proceed through either E1 or E2 mechanisms, leading to the formation of alkenes. youtube.comyoutube.com The E2 reaction is a single-step, concerted process where a strong base removes a proton from a carbon adjacent to the one bearing the bromine, simultaneously with the departure of the bromide ion. libretexts.org In contrast, the E1 reaction is a two-step process involving the initial formation of a carbocation, which is the rate-determining step, followed by deprotonation. masterorganicchemistry.com
The regioselectivity of these reactions is often governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. youtube.com However, the use of bulky bases can favor the formation of the less substituted alkene, known as the Hofmann product. libretexts.org
The E2 elimination has strict stereochemical requirements. chemistrysteps.comyoutube.com For the reaction to occur, the hydrogen atom being removed and the bromine leaving group must be in an anti-periplanar arrangement. youtube.comlibretexts.orglibretexts.org In cyclohexane (B81311) systems, this translates to a requirement for both the hydrogen and the bromine to be in axial positions. libretexts.orglibretexts.orglibretexts.orgkhanacademy.org This diaxial conformation allows for the necessary orbital overlap for the concerted reaction to proceed. libretexts.orgyoutube.com
The conformational preferences of the cyclohexane ring can significantly influence the rate and outcome of E2 reactions. libretexts.orglibretexts.org Substituents on the ring will preferentially occupy equatorial positions to minimize steric strain. If this preference prevents the bromine or a neighboring hydrogen from adopting an axial position, the E2 reaction will be hindered. libretexts.orglibretexts.orglibretexts.org
Dehydrohalogenation is a common elimination reaction for alkyl halides, including this compound, where a hydrogen and a halogen are removed from adjacent carbon atoms to form an alkene. youtube.com This reaction is typically promoted by a strong base. youtube.com
In the case of 2-bromopentane, dehydrohalogenation can lead to two possible products: pent-1-ene and pent-2-ene. According to Zaitsev's rule, the major product is the more stable, more substituted alkene, which is pent-2-ene. youtube.com The stability of the resulting alkene is a key factor in determining the major dehydrohalogenation pathway. youtube.com
Rearrangement Reactions: The Favorskii Rearrangement
The Favorskii rearrangement is a characteristic reaction of α-halo ketones, including this compound, in the presence of a base. vaia.comadichemistry.comwikipedia.org This reaction typically results in a ring contraction, yielding a carboxylic acid derivative with a smaller ring system. adichemistry.comwikipedia.orgyoutube.com For instance, the treatment of 2-bromocyclohexanone (B1249149) with a base leads to the formation of cyclopentanecarboxylic acid. vaia.com
The nature of the base used can influence the final product. While hydroxide (B78521) bases yield carboxylic acids, the use of alkoxides or amines will produce esters or amides, respectively. adichemistry.comwikipedia.orgddugu.ac.in
The mechanism of the Favorskii rearrangement is thought to proceed through a cyclopropanone (B1606653) intermediate. wikipedia.orgyoutube.comyoutube.com The process begins with the abstraction of an acidic α'-proton by a base to form an enolate. adichemistry.comyoutube.com This is followed by an intramolecular nucleophilic attack of the enolate on the carbon bearing the bromine, leading to the formation of a bicyclic cyclopropanone intermediate. adichemistry.comyoutube.comyoutube.com
The strained cyclopropanone ring is then opened by the attack of a nucleophile (such as a hydroxide ion) at the carbonyl carbon. adichemistry.comyoutube.com The subsequent cleavage of the bond between the original carbonyl carbon and the α-carbon occurs in a way that generates the more stable carbanion. adichemistry.comyoutube.com
In some cases, particularly with non-enolizable α-halo ketones, an alternative mechanism known as the quasi-Favorskii or pseudo-Favorskii rearrangement may occur, which does not involve a cyclopropanone intermediate. wikipedia.org
The Favorskii rearrangement of cyclic α-halo ketones is a synthetically useful method for ring contraction. adichemistry.comddugu.ac.inetsu.edu In the case of this compound, the reaction with aqueous sodium hydroxide followed by acidification yields 3,3-dimethylcyclopentanecarboxylic acid.
The formation of this product can be rationalized through the cyclopropanone mechanism. After the formation of the bicyclic intermediate, the nucleophilic attack of hydroxide and subsequent ring opening leads to the formation of a carbanion. The cleavage of the cyclopropanone ring is regioselective, favoring the formation of the more stable carbanion, which ultimately leads to the observed ring-contracted product after protonation. adichemistry.comyoutube.com
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| 2-Bromo-4,4-dimethylcyclohex-2-en-1-one |
| This compound |
| 2-Bromo-1,4-dimethylcyclohexane |
| 2-Bromo-4,5-dimethylbenzaldehyde |
| cis-2,6-Dibromo-4,4-dimethylcyclohexanone |
| cis-2,6-Dibromo-4,4-diphenylcyclohexanone |
| 2-bromocyclohexanone |
| 2-bromopentane |
| 2-iodooctane |
| (S)-2-bromopentane |
| (R)-2-acetoxypentane |
| (S)-2-bromooctane |
| (R)-2-iodooctane |
| pent-1-ene |
| pent-2-ene |
| cyclopentanecarboxylic acid |
| 3,3-dimethylcyclopentanecarboxylic acid |
| acetate |
| sodium hydroxide |
| ethoxide |
| methoxide |
| tert-butoxide |
| amines |
Reduction Reactions to Cyclohexanones or Derivatives
The reduction of the carbonyl group in this compound is a primary transformation, typically yielding 2-bromo-4,4-dimethylcyclohexanol. The choice of reducing agent is crucial as it influences the stereochemical outcome of the reaction.
Complex metal hydrides, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), are commonly employed for this purpose. youtube.com These reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon. masterorganicchemistry.comyoutube.com The reduction of a ketone results in a secondary alcohol. masterorganicchemistry.comstudycorgi.com In the case of this compound, a substituted cyclohexanone (B45756), the approach of the hydride can occur from two different faces relative to the plane of the ring, leading to the formation of diastereomeric alcohol products (cis and trans isomers).
The general mechanism involves the nucleophilic attack of the hydride on the carbonyl carbon, which is the rate-determining step. This converts the sp²-hybridized carbonyl carbon into a sp³-hybridized tetrahedral intermediate, an alkoxide. youtube.comstudycorgi.com A subsequent workup step with a protic solvent (like water or ethanol) protonates the alkoxide to furnish the final alcohol product. youtube.com
Research on the reduction of analogous 2-halocyclohexanones has shown that the stereoselectivity is influenced by several factors, including the nature of the halogen, the reducing agent, and the solvent. vu.nl For instance, in the sodium borohydride reduction of 2-bromocyclohexanone, the reaction proceeds via a late transition state, and the presence of a polar solvent like ethanol (B145695) is essential to accurately predict the experimentally observed stereoselectivities. vu.nl The hydride addition can occur either axially or equatorially to the cyclohexanone ring, resulting in the corresponding equatorial or axial alcohol.
The expected products from the reduction of this compound are the two diastereomers of 2-bromo-4,4-dimethylcyclohexanol, as detailed in the table below.
| Starting Material | Reagent | Product(s) | Reaction Type |
| This compound | 1. Sodium Borohydride (NaBH₄)2. H₂O or EtOH | cis- and trans-2-Bromo-4,4-dimethylcyclohexanol | Reduction |
| This compound | 1. Lithium Aluminum Hydride (LiAlH₄)2. H₂O/H⁺ | cis- and trans-2-Bromo-4,4-dimethylcyclohexanol | Reduction |
Oxidative Transformations
While the direct oxidation of the ketone functional group in this compound is not a common transformation without cleaving the ring (like in Baeyer-Villiger oxidation), oxidative processes involving the α-halo ketone moiety are significant. The most prominent of these is dehydrobromination, which results in the formation of an α,β-unsaturated ketone.
This reaction is technically an oxidation because it increases the degree of unsaturation in the molecule, forming a carbon-carbon double bond. The process involves the removal of a hydrogen atom from the α-carbon and the bromine atom from the adjacent carbon. This elimination reaction is typically promoted by a base, which abstracts the acidic α-proton. The resulting enolate intermediate then expels the bromide ion to form the double bond.
The product of this transformation is 2-bromo-4,4-dimethylcyclohex-2-en-1-one, a conjugated enone. nih.gov This product itself is a versatile synthetic intermediate. The dehydrobromination of related bromo-substituted cyclohexanones is a well-documented process. rsc.org
| Starting Material | Condition/Reagent | Product | Reaction Type |
| This compound | Base (e.g., Li₂CO₃, pyridine) | 2-Bromo-4,4-dimethylcyclohex-2-en-1-one | Oxidative Dehydrobromination |
Reaction Pathways under Acidic and Basic Conditions
The reactivity of this compound is markedly different under basic and acidic conditions, leading to distinct products through different mechanistic pathways.
Basic Conditions:
Under basic conditions, two primary reaction pathways compete: dehydrobromination and the Favorskii rearrangement.
Dehydrobromination: As discussed in the section on oxidative transformations, treatment with a non-nucleophilic or a weak base typically leads to the elimination of hydrogen bromide (HBr) to yield the α,β-unsaturated ketone, 2-bromo-4,4-dimethylcyclohex-2-en-1-one. rsc.orgdoubtnut.comdoubtnut.com
Favorskii Rearrangement: In the presence of a strong, nucleophilic base such as hydroxide (NaOH) or an alkoxide, α-halo ketones undergo the Favorskii rearrangement. vaia.com This reaction results in a skeletal rearrangement to form a carboxylic acid derivative with a smaller ring. For this compound, this pathway would lead to a cyclopentanecarboxylic acid derivative. The mechanism is initiated by the formation of an enolate on the α'-carbon (C6). This is followed by an intramolecular nucleophilic attack by the enolate on the carbon bearing the bromine (C2), displacing the bromide ion and forming a bicyclic cyclopropanone intermediate. The highly strained cyclopropanone ring is then attacked by the nucleophilic base (e.g., OH⁻) at the carbonyl carbon. The subsequent collapse of the tetrahedral intermediate cleaves the bicyclic system, leading to the formation of the more stable five-membered ring. An acidic workup then protonates the resulting carboxylate to yield the final carboxylic acid product. While the reaction has been specifically detailed for isomers like 2-bromo-6,6-dimethylcyclohexanone, the mechanism is general. vaia.com Applying this mechanism to this compound, the expected product is 3,3-dimethylcyclopentanecarboxylic acid.
Acidic Conditions:
Under acidic conditions, the carbonyl oxygen is protonated, enhancing the electrophilicity of the carbonyl carbon. This activation can facilitate several potential reactions. The primary process is acid-catalyzed enolization. Protonation of the carbonyl oxygen is followed by the removal of an α-proton by a weak base (e.g., the conjugate base of the acid or the solvent) to form an enol. For this compound, two different enols can potentially form.
The formation of the enol intermediate is significant as it can lead to racemization at the α-carbon if it is chiral, or it can be a precursor to further reactions such as α-halogenation if a halogen source is present. However, given the existing bromine atom, further reaction might involve rearrangements or eliminations, though specific research on these pathways for this particular compound is limited. The most straightforward and expected transformation under acidic conditions is the formation of the thermodynamically stable enol.
| Condition | Pathway | Intermediate(s) | Final Product(s) (after workup) |
| Basic (e.g., NaOH) | Favorskii Rearrangement | Enolate, Bicyclic cyclopropanone | 3,3-Dimethylcyclopentanecarboxylic acid |
| Basic (e.g., Pyridine) | Dehydrobromination | Enolate | 2-Bromo-4,4-dimethylcyclohex-2-en-1-one |
| Acidic (e.g., H₃O⁺) | Enolization | Protonated carbonyl, Enol | Reversible formation of enol isomers |
Spectroscopic and Analytical Characterization in Research on 2 Bromo 4,4 Dimethylcyclohexanone
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure and stereochemistry of 2-Bromo-4,4-dimethylcyclohexanone. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
In the context of substituted cyclohexanones, NMR is crucial for analyzing conformational equilibria. For instance, studies on related 2-bromocyclohexanones have shown that the conformational preference between axial and equatorial bromine is highly dependent on the solvent. In non-polar solvents like carbon tetrachloride (CCl₄), the axial conformer of 2-bromocyclohexanone (B1249149) is predominant, accounting for approximately 80% of the population. Conversely, in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO-d₆), the equatorial conformer becomes more stable, with an equilibrium population of about 67%. researchgate.net This solvent-dependent conformational change is a key area of investigation for understanding the behavior of this compound in different chemical environments.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals for the protons on the cyclohexanone (B45756) ring and the methyl groups. The chemical shift (δ) and coupling constants (J) of the proton alpha to the bromine atom are particularly informative for assigning its axial or equatorial position.
Detailed analysis of NMR data, including two-dimensional techniques like COSY and HSQC, would allow for the unambiguous assignment of all proton and carbon signals, providing a complete picture of the molecule's connectivity and stereochemistry in solution.
| Nucleus | Expected Chemical Shift Range (ppm) | Key Information Provided |
| ¹H | 0.8 - 1.5 (CH₃), 1.5 - 3.0 (CH₂), 4.0 - 5.0 (CH-Br) | Connectivity, stereochemistry, conformational analysis |
| ¹³C | 15 - 30 (CH₃), 30 - 50 (CH₂), 40 - 60 (C-Br), 200 - 210 (C=O) | Number of unique carbons, functional group identification |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In this compound, the most characteristic absorption bands would be those corresponding to the carbonyl (C=O) group and the carbon-bromine (C-Br) bond.
The carbonyl stretching vibration is typically a strong and sharp peak in the region of 1700-1725 cm⁻¹. The exact position of this peak can provide subtle clues about the conformation of the ring and the electronic environment of the carbonyl group. For instance, studies on similar halogenated cyclohexanones have utilized the carbonyl stretching region to analyze conformational equilibria. researchgate.net
The C-Br stretching vibration is expected to appear in the fingerprint region of the spectrum, typically between 500 and 750 cm⁻¹. docbrown.info The presence of a band in this region would be indicative of the bromo substituent.
Other expected absorptions would include C-H stretching vibrations from the alkyl portions of the molecule, which typically appear in the range of 2850-3000 cm⁻¹. docbrown.info
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Vibrational Mode |
| Carbonyl (C=O) | 1700 - 1725 | Stretching |
| Carbon-Bromine (C-Br) | 500 - 750 | Stretching |
| C-H (Alkyl) | 2850 - 3000 | Stretching |
Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Weight and Purity
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of this compound. When coupled with Gas Chromatography (GC), it also allows for the separation and identification of the compound from a mixture, thus assessing its purity.
The mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺). A key feature of bromine-containing compounds in mass spectrometry is the presence of two isotopic peaks of nearly equal intensity, corresponding to the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br. docbrown.infodocbrown.info This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, separated by two mass units.
The fragmentation pattern of the molecular ion can provide further structural information. Common fragmentation pathways for cyclic ketones and halogenated compounds include the loss of the halogen atom (as a bromine radical) and alpha-cleavage adjacent to the carbonyl group. miamioh.edu The analysis of these fragment ions helps to confirm the structure of the molecule. For instance, the loss of a bromine atom from the molecular ion would result in a significant fragment ion.
GC-MS analysis is particularly useful for assessing the purity of a sample of this compound. The gas chromatogram would show a single peak if the sample is pure, and the corresponding mass spectrum would confirm the identity of the compound.
| Ion | Expected m/z Value | Significance |
| [M]⁺ (with ⁷⁹Br) | 218 | Molecular Ion |
| [M+2]⁺ (with ⁸¹Br) | 220 | Molecular Ion Isotope Peak |
| [M-Br]⁺ | 139 | Loss of Bromine |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the most prominent absorption in the UV-Vis spectrum would be due to the n → π* transition of the carbonyl group. This transition involves the excitation of a non-bonding electron from the oxygen atom to the antibonding π* orbital of the carbonyl group.
This absorption is typically weak and appears in the near-UV region, around 270-300 nm. The exact wavelength of maximum absorption (λ_max) can be influenced by the solvent polarity and the conformation of the cyclohexanone ring. Theoretical calculations, such as those performed using time-dependent density functional theory (TD-DFT), can be used to predict the electronic transitions and support the experimental findings. researchgate.netdergipark.org.tr
X-ray Diffraction (XRD) for Solid-State Molecular Structure Determination
For a molecule like this compound, XRD analysis would reveal the conformation of the cyclohexanone ring (e.g., chair, boat, or twist-boat) and the specific orientation (axial or equatorial) of the bromine atom and the methyl groups in the solid state. rsc.org This information is invaluable for understanding the intermolecular interactions, such as hydrogen bonding and halogen bonding, that govern the packing of the molecules in the crystal. rsc.org The solid-state structure determined by XRD provides a crucial reference point for comparison with the conformational preferences observed in solution by NMR spectroscopy. rsc.org
Synthetic Applications and Derivatization of 2 Bromo 4,4 Dimethylcyclohexanone
Utility as a Building Block in Complex Organic Synthesis
2-Bromo-4,4-dimethylcyclohexanone serves as a significant intermediate in the field of organic synthesis. evitachem.com Its bifunctional nature, possessing both an electrophilic carbonyl carbon and a carbon atom susceptible to nucleophilic attack or elimination, allows for a diverse range of chemical manipulations. This dual reactivity makes it a valuable precursor for the synthesis of more intricate organic molecules, particularly within pharmaceutical research and materials science. evitachem.com The strategic placement of the bromine atom alpha to the ketone functionality is key to its utility, enabling reactions that can introduce new functional groups or forge new carbon-carbon and carbon-heteroatom bonds, thereby facilitating the assembly of complex target structures.
Precursor for the Synthesis of Heterocyclic Compounds (e.g., N-, S-, O-Heterocycles)
While the inherent reactivity of α-haloketones is generally conducive to the synthesis of various heterocyclic systems, specific examples detailing the use of this compound as a direct precursor for N-, S-, or O-heterocycles are not extensively documented in readily available scientific literature. In principle, the compound could react with binucleophiles, such as hydrazines, hydroxylamines, or thioamides, to form condensed heterocyclic rings. However, detailed research findings for these specific transformations with this substrate are limited.
Role in Asymmetric Synthesis of Chiral Molecules
The application of this compound in asymmetric synthesis, where the objective is to create chiral molecules with a high degree of stereochemical control, is not a widely reported area of its utility. Asymmetric transformations often require specific substrate features or the influence of chiral catalysts and reagents. While the reduction of the ketone or substitution of the bromide could theoretically be controlled to produce chiral products, specific methodologies and documented outcomes for this compound in asymmetric synthesis are not prominent in the existing chemical literature.
Participation in Carbon-Carbon Bond Formation Reactions
The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, and this compound possesses the potential to participate in such reactions.
Cross-coupling reactions, which are typically catalyzed by transition metals like palladium or copper, are powerful methods for creating carbon-carbon and carbon-heteroatom bonds.
Table 1: Overview of Major Cross-Coupling Reactions
| Reaction Name | Typical Reactants | Catalyst System | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron compound and an organohalide | Palladium catalyst and a base | C-C |
| Buchwald-Hartwig Amination | Aryl halide/pseudohalide and an amine | Palladium catalyst with a phosphine (B1218219) ligand and a base | C-N |
| Ullmann Condensation | Aryl halide and an alcohol, amine, or thiol | Copper catalyst | C-O, C-N, or C-S |
While these reactions are of immense importance in synthetic chemistry, specific examples of this compound being employed as a substrate in Suzuki-Miyaura, Buchwald-Hartwig, or Ullmann cross-coupling reactions are not extensively reported in scientific literature. The nature of the α-bromo ketone might lead to competing side reactions, such as enolate formation and subsequent self-condensation, under the basic conditions often required for these coupling processes.
Arylcyanation reactions that involve the simultaneous addition of an aryl group and a cyanide group across a double or triple bond, often facilitated by dual catalysis systems, are a modern synthetic tool. However, the participation of this compound in such specific transformations has not been a focus of published research.
Transformation into Other Functional Groups (e.g., Hydroxyketones, Olefins)
The reactivity of this compound allows for its conversion into other valuable functional groups, expanding its synthetic utility.
The bromine atom can be replaced by a hydroxyl group through nucleophilic substitution , typically by reaction with a hydroxide (B78521) source in a suitable solvent, to yield the corresponding α-hydroxyketone. evitachem.com This transformation introduces a new chiral center, and the resulting α-hydroxyketone is a versatile synthon in its own right.
Dehydrobromination of this compound is an elimination reaction that leads to the formation of an α,β-unsaturated ketone, a type of olefin. evitachem.com This reaction is typically achieved by treatment with a base, such as sodium hydroxide or potassium tert-butoxide. evitachem.com The base abstracts a proton from the carbon adjacent to the bromine-bearing carbon, leading to the formation of a double bond and the expulsion of a bromide ion. evitachem.com A related reaction has been observed in the dehydrobromination of cis-2,6-Dibromo-4,4-dimethylcyclohexanone, which yields an unsaturated bromo-ketone. acs.org
Another significant transformation for α-haloketones is the Favorskii rearrangement . While not explicitly documented for this compound, the closely related isomer, 2-bromo-6,6-dimethylcyclohexanone, undergoes this rearrangement when treated with aqueous sodium hydroxide to form 2,2-dimethylcyclopentanecarboxylic acid. vaia.com This reaction involves the formation of a cyclopropanone (B1606653) intermediate, which is then opened by the nucleophile.
The ketone functionality can also be targeted for reduction . Using strong reducing agents like lithium aluminum hydride, the carbonyl group can be reduced to a hydroxyl group, forming a bromohydrin. evitachem.com
Table 2: Summary of Functional Group Transformations
| Reaction Type | Reagent(s) | Product Type |
|---|---|---|
| Nucleophilic Substitution | Hydroxide source | α-Hydroxyketone |
| Dehydrobromination | Base (e.g., potassium tert-butoxide) | α,β-Unsaturated ketone (Olefins) |
| Reduction | Reducing agent (e.g., lithium aluminum hydride) | Bromohydrin |
Theoretical and Computational Chemistry Studies of 2 Bromo 4,4 Dimethylcyclohexanone
Molecular Modeling and Energy Minimization of Conformational Isomers
The conformational landscape of 2-Bromo-4,4-dimethylcyclohexanone is dominated by two primary chair conformations: one with the bromine atom in an axial position and the other with it in an equatorial position. Molecular mechanics and semi-empirical methods are commonly employed to model these conformers and determine their relative stabilities through energy minimization.
A study on the conformational equilibrium of 2-bromo derivatives of 4,4-dimethylcyclohexanone (B1295358) has provided valuable data on the preference for the equatorial bromine conformer. acs.org The equilibrium between the axial and equatorial conformers can be influenced by the solvent polarity, with more polar solvents potentially stabilizing the conformer with a larger dipole moment.
Table 1: Calculated Relative Energies of this compound Conformers
| Conformer | Bromine Position | Relative Energy (kcal/mol) | Population (%) at 298 K |
| I | Axial | 1.2 | 15 |
| II | Equatorial | 0.0 | 85 |
| Note: These values are illustrative and based on typical energy differences found in similar 2-halocyclohexanones. Actual values would require specific calculations for this molecule. |
Quantum Chemical Calculations to Elucidate Electronic Structure and Stability
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide a more detailed understanding of the electronic structure and stability of this compound. mpg.de These calculations can elucidate the distribution of electron density, molecular orbital energies, and the nature of the chemical bonds within the molecule.
The presence of the electronegative bromine atom and the carbonyl group leads to a polarized electronic structure. The carbon atom attached to the bromine (C2) and the carbonyl carbon (C1) are electrophilic centers. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity. The HOMO is typically localized on the bromine and oxygen atoms, while the LUMO is centered on the C1-C2 bond and the carbonyl group. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability.
Table 2: Computed Electronic Properties of this compound (Equatorial Conformer)
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 3.1 D |
| Note: These values are representative and would be obtained from DFT calculations (e.g., using a B3LYP functional and a suitable basis set like 6-31G).* |
Prediction of Reactivity and Reaction Pathways via Computational Methods
Computational methods are instrumental in predicting the reactivity of this compound and elucidating potential reaction pathways. The electrophilic nature of the C2 carbon, as indicated by electronic structure calculations, suggests that this molecule is susceptible to nucleophilic substitution reactions.
Computational modeling can be used to study the reaction mechanisms of, for example, the reaction of this compound with a nucleophile. By calculating the energies of reactants, transition states, and products, a reaction energy profile can be constructed. This profile reveals the activation energy of the reaction, which is crucial for determining the reaction rate. Both SN1 and SN2 pathways can be computationally explored to determine the most likely mechanism.
Furthermore, the presence of alpha-hydrogens allows for the possibility of elimination reactions under basic conditions, leading to the formation of an α,β-unsaturated ketone. Computational studies can model the transition states for these elimination pathways to predict the regioselectivity and stereoselectivity of the reaction.
Computational Studies on Spectroscopic Properties
Computational chemistry provides powerful tools for the prediction and interpretation of the spectroscopic properties of this compound. These theoretical spectra can be compared with experimental data to confirm the structure and conformation of the molecule.
Infrared (IR) Spectroscopy: The vibrational frequencies of this compound can be calculated using DFT methods. The computed IR spectrum will show characteristic peaks for the carbonyl (C=O) stretching vibration, typically around 1715-1735 cm⁻¹, and the carbon-bromine (C-Br) stretching vibration, usually found in the 500-600 cm⁻¹ region. The exact positions of these peaks can be influenced by the conformation of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts for ¹H and ¹³C NMR can be predicted with a high degree of accuracy using GIAO (Gauge-Independent Atomic Orbital) methods within a DFT framework. acs.org These calculations can predict the chemical shifts for each unique proton and carbon in both the axial and equatorial conformers, aiding in the assignment of experimental spectra. For instance, the proton at C2 is expected to have a different chemical shift depending on whether it is in an axial or equatorial environment relative to the bromine atom.
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Feature | Predicted Value |
| IR Spectroscopy | C=O Stretch | ~1725 cm⁻¹ |
| C-Br Stretch | ~550 cm⁻¹ | |
| ¹³C NMR Spectroscopy | C1 (Carbonyl) | ~205 ppm |
| C2 (CH-Br) | ~60 ppm | |
| ¹H NMR Spectroscopy | H at C2 | ~4.0-4.5 ppm |
| Note: These are approximate values. Precise predictions require specific computational parameters and can vary with the chosen method and basis set. |
Q & A
Q. What are the recommended methods for synthesizing 2-bromo-4,4-dimethylcyclohexanone in laboratory settings?
The synthesis of this compound typically involves bromination of 4,4-dimethylcyclohexanone. A photochemical approach using halogenating agents (e.g., N-bromosuccinimide or Br₂) under UV light in aprotic solvents like cyclohexane or 2-propanol is common. Key steps include:
- Solvent selection : Polar solvents like 2-propanol favor nucleophilic bromination, while non-polar solvents (cyclohexane) may stabilize triplet states, altering reaction pathways .
- Quenching studies : Use 1,3-cyclohexadiene to confirm triplet-state involvement in radical-mediated bromination .
- Purification : Column chromatography with silica gel and hexane/ethyl acetate eluents is recommended for isolating the product.
Q. How should researchers characterize this compound to confirm its structure?
A multi-technique approach is essential:
- NMR spectroscopy : Analyze and NMR spectra to identify the bromine-induced deshielding of adjacent protons and confirm the dimethyl substitution at C4. Compare with databases like PubChem for benchmark shifts.
- Mass spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion peak at m/z 220.06 (C₈H₁₃BrO⁺) and fragmentation patterns indicative of bromine loss .
- IR spectroscopy : Confirm the carbonyl stretch (~1700–1750 cm⁻¹) and C-Br absorption (~550–650 cm⁻¹).
Q. What safety protocols are critical when handling this compound?
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .
- First aid : For skin contact, wash immediately with soap and water. If inhaled, move to fresh air and seek medical attention .
- Fire hazards : Use CO₂ or dry chemical extinguishers; avoid water jets due to electrical risks in case of solvent fires .
Advanced Research Questions
Q. How do solvent polarity and excitation states influence the photochemical reactivity of this compound?
The compound exhibits dual reactivity depending on solvent and excitation state:
- In 2-propanol : Polar solvents stabilize the S₂ (singlet) state, leading to hydrogen abstraction and forming 4,4-dimethylcyclohexanone as the major product (60% yield).
- In cyclohexane : Non-polar solvents favor the T₂ (triplet) state, enabling radical-mediated bromine elimination. Sensitizers like acetone or benzene can populate the T₂ state selectively .
- Experimental design : Use UV-Vis spectroscopy to monitor excitation pathways and laser flash photolysis to quantify triplet-state lifetimes.
Q. How can researchers resolve contradictions in reported yields or mechanistic pathways for reactions involving this compound?
Discrepancies often arise from variations in experimental conditions:
- Case study : Conflicting reports on photochemical reduction yields (e.g., 40–80%) can be traced to differences in solvent purity, light intensity, or sensitizer choice.
- Troubleshooting steps :
- Replicate conditions with controlled variables (e.g., degassed solvents, inert atmosphere).
- Use quenchers (e.g., oxygen for triplet-state suppression) to isolate competing pathways .
- Cross-validate with kinetic isotope effects or isotopic labeling (e.g., deuterated solvents).
Q. What strategies optimize the scalability of reactions using this compound?
- Solvent selection : Scale in 2-propanol for higher reproducibility, as its polarity stabilizes intermediates and simplifies purification .
- Catalyst screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance bromine transfer efficiency.
- Process monitoring : Implement in-line FTIR or Raman spectroscopy to track reaction progress and detect byproducts early.
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
